molecular formula C15H11NO4 B2766359 2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid CAS No. 303100-33-6

2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid

Cat. No.: B2766359
CAS No.: 303100-33-6
M. Wt: 269.256
InChI Key: DSTMFKWLUOERII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of both furan and quinoline. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the quinoline ring is a fused bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-furylcarboxaldehyde with 7-methoxyquinoline-4-carboxylic acid under acidic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-4-phenoxyquinoline: Similar structure but with a phenoxy group instead of a methoxy group.

    7-Methoxyquinoline-4-carboxylic acid: Lacks the furan ring, making it less versatile in terms of chemical reactivity.

    2-Furylcarboxaldehyde: Contains only the furan ring and lacks the quinoline moiety.

Uniqueness

2-(Furan-2-yl)-7-methoxyquinoline-4-carboxylic acid is unique due to the presence of both furan and quinoline rings, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(furan-2-yl)-7-methoxyquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-19-9-4-5-10-11(15(17)18)8-13(16-12(10)7-9)14-3-2-6-20-14/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTMFKWLUOERII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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